molecular formula C11H21NO4S B7461071 8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B7461071
M. Wt: 263.36 g/mol
InChI Key: CKQFKXPJRVJRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as BISDEA, is a chemical compound that has gained attention in scientific research due to its various potential applications. BISDEA belongs to the spirocyclic family of compounds and has a unique structure that makes it an interesting target for synthesis and study.

Mechanism of Action

The exact mechanism of action of 8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. 8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been found to exhibit significant cytotoxicity against various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane is its unique structure, which makes it an interesting target for synthesis and study. 8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been found to exhibit significant biological activity, which makes it a potential candidate for drug discovery. However, one of the limitations of 8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane is its relatively complex synthesis method, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane. One potential area of research is the synthesis of analogs of 8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane with improved biological activity. Another area of research is the study of the mechanism of action of 8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane and its analogs. Additionally, 8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane could be studied for its potential use in the development of new materials with unique properties.

Synthesis Methods

The synthesis of 8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves a multi-step process that starts with the reaction of 1,5-dibromopentane with sodium hydride to form 1,5-pentanediol. This is followed by the reaction of the diol with p-toluenesulfonyl chloride to form 1,5-bis(p-toluenesulfonyloxy)pentane. The final step involves the reaction of this compound with 1,2-diaminoethane to form 8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane.

Scientific Research Applications

8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been studied for its potential applications in various fields of science such as medicinal chemistry, drug discovery, and material science. It has been found to exhibit antibacterial, antifungal, and antitumor activity. 8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been studied for its potential use as a building block for the synthesis of other biologically active compounds.

properties

IUPAC Name

8-butylsulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-2-3-10-17(13,14)12-6-4-11(5-7-12)15-8-9-16-11/h2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQFKXPJRVJRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

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